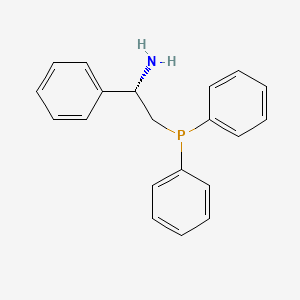

(S)-2-(Diphenylphosphino)-1-phenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744058 | |

| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103533-85-2 | |

| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(Diphenylphosphino)-1-phenylethanamine

Introduction: The Significance of Chiral Phosphine Ligands

(S)-2-(Diphenylphosphino)-1-phenylethanamine is a valuable chiral phosphine ligand, a class of molecules critical to modern asymmetric catalysis. Chiral phosphine ligands coordinate to transition metal centers, creating a chiral environment that can steer a chemical reaction to favor the formation of one enantiomer of a product over the other.[1][2] This stereochemical control is paramount in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available chiral precursor, (S)-phenylglycine. We will delve into the causality behind experimental choices, methods for ensuring protocol integrity, and present the methodology in a clear, step-by-step format suitable for researchers and drug development professionals.

Overall Synthesis Workflow

The multi-step synthesis transforms (S)-phenylglycine into the target chiral phosphine ligand through a sequence of reduction, protection, activation, substitution, and deprotection steps.

Caption: Overall synthetic route from (S)-phenylglycine.

Part 1: Detailed Synthesis Protocol

This protocol is designed as a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.

Materials and Equipment:

| Reagents & Solvents | Equipment |

| (S)-Phenylglycine | Round-bottom flasks |

| Lithium aluminum hydride (LiAlH₄) | Reflux condenser |

| Di-tert-butyl dicarbonate (Boc₂O) | Magnetic stirrer with heating plate |

| Dichloromethane (DCM), Anhydrous | Schlenk line or glovebox |

| Tetrahydrofuran (THF), Anhydrous | Rotary evaporator |

| Methanesulfonyl chloride (MsCl) | Syringes and needles |

| Triethylamine (TEA) | Chromatography column |

| Potassium diphenylphosphide (KPPh₂) solution | TLC plates and UV lamp |

| Diethyl ether, Anhydrous | NMR spectrometer, Mass spectrometer |

| Hydrochloric acid (HCl), 4M in Dioxane | pH paper or meter |

| Sodium bicarbonate (NaHCO₃), Saturated solution | Separatory funnel |

| Brine, Saturated solution | Standard laboratory glassware |

| Magnesium sulfate (MgSO₄), Anhydrous | |

| Silica gel for column chromatography |

Step 1: Reduction of (S)-Phenylglycine to (S)-2-Amino-1-phenylethanol

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), carefully add Lithium aluminum hydride (LiAlH₄) (1.5 eq.) to a flame-dried round-bottom flask containing anhydrous Tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add (S)-Phenylglycine (1.0 eq.) portion-wise to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-Amino-1-phenylethanol.

-

-

Validation: The crude product can be analyzed by ¹H NMR to confirm the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the amino alcohol.

Step 2: Boc-Protection of the Amine

-

Procedure:

-

Dissolve the crude (S)-2-Amino-1-phenylethanol (1.0 eq.) in Dichloromethane (DCM).

-

Add Triethylamine (TEA) (1.2 eq.) to the solution.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dissolved in DCM dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-(S)-2-amino-1-phenylethanol.

-

-

Validation: Successful protection is confirmed by ¹H NMR (appearance of the Boc group's t-butyl signal ~1.4 ppm) and Mass Spectrometry.

Step 3: Mesylation of the Hydroxyl Group

-

Procedure:

-

Dissolve N-Boc-(S)-2-amino-1-phenylethanol (1.0 eq.) in anhydrous DCM and cool to 0 °C.

-

Add Triethylamine (TEA) (1.5 eq.).

-

Add Methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

-

Upon completion, wash the mixture with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude mesylate. This intermediate is often used immediately in the next step without further purification.

-

Step 4: Nucleophilic Substitution with Potassium Diphenylphosphide

-

Procedure:

-

Under a strict inert atmosphere, dissolve the crude N-Boc-(S)-2-amino-1-phenylethyl mesylate (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of Potassium diphenylphosphide (KPPh₂) (1.1 eq.) in THF via cannula or syringe.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

-

Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate N-Boc-(S)-2-(diphenylphosphino)-1-phenylethanamine.

-

Step 5: Deprotection to Yield the Final Product

-

Procedure:

-

Dissolve the purified Boc-protected phosphine (1.0 eq.) in a minimal amount of DCM or diethyl ether.

-

Add an excess of 4M HCl in dioxane (e.g., 5-10 eq.) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of this compound as a solid.

-

The free amine can be obtained by neutralization with a base like NaOH or NaHCO₃ followed by extraction.[3][4]

-

Part 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the Protocol

-

Choice of Starting Material: (S)-Phenylglycine is an economical and readily available chiral pool starting material, providing a robust entry point to the desired (S)-stereochemistry of the final product.

-

Reduction Step: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid directly to the primary alcohol without affecting the stereocenter. The careful, inverse quenching (Fieser workup) is crucial for safety and to produce an easily filterable aluminum salt byproduct.

-

Protection/Deprotection Strategy: The amine is more nucleophilic than the hydroxyl group. To prevent side reactions during the activation of the alcohol (Step 3), the amine must be protected. The Boc group is ideal as it is stable to the basic conditions of mesylation and the nucleophilic conditions of the substitution, yet it can be removed under acidic conditions that do not harm the phosphine moiety.

-

Activation of the Alcohol: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction. Tosylation is an alternative that works equally well.

-

Phosphine Introduction: The Sₙ2 reaction between the mesylate and a diphenylphosphide anion is a reliable method for forming the crucial C-P bond. Using a strong nucleophile like KPPh₂ or LiPPh₂ is necessary.[5] The reaction is performed at low temperatures to control reactivity and minimize side reactions. Working under a strict inert atmosphere is non-negotiable as phosphines and phosphides are highly susceptible to oxidation.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through systematic verification:

-

In-process Controls: TLC is used at each stage to monitor reaction completion, ensuring that one proceeds to the next step only after full conversion of the starting material. This prevents carrying impurities forward, which can complicate subsequent steps and final purification.

-

Intermediate Characterization: While not always necessary to purify every intermediate, obtaining NMR and Mass Spec data on key intermediates (e.g., after the Boc-protection and phosphination steps) is highly recommended to confirm that the desired transformations have occurred correctly.

-

Final Product Characterization: The final product, this compound, must be rigorously characterized to confirm its identity and purity. Essential techniques include:

-

¹H and ¹³C NMR: To confirm the overall structure and absence of impurities.

-

³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the expected chemical shift range confirms the presence of the phosphine and its purity.

-

Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

Chiral HPLC or Optical Rotation: To confirm the enantiomeric purity of the final product.

-

Quantitative Data Summary Table

| Step | Starting Material | Key Reagents | Molar Eq. | Typical Yield |

| 1 | (S)-Phenylglycine | LiAlH₄ | 1.5 | 85-95% (crude) |

| 2 | (S)-2-Amino-1-phenylethanol | Boc₂O, TEA | 1.1, 1.2 | 90-98% |

| 3 | N-Boc-protected amino alcohol | MsCl, TEA | 1.2, 1.5 | >95% (crude) |

| 4 | N-Boc-protected mesylate | KPPh₂ | 1.1 | 60-75% |

| 5 | N-Boc-protected phosphine | 4M HCl/Dioxane | Excess | >95% |

References

- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents.

- CN103641724A - Synthetic method of phenylethylamine - Google Patents.

- CN101973891A - Preparation of chiral (S)-alpha-phenylethylamine hydrochloride and synthesis method thereof - Google Patents.

-

Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon - CORE. URL: [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. URL: [Link]

-

Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides - Beilstein Journals. URL: [Link]

-

Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transfor. URL: [Link]

-

α-Phenylethylamine - Organic Syntheses Procedure. URL: [Link]

-

Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene - PubMed. URL: [Link]

-

(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine - Organic Syntheses Procedure. URL: [Link]

-

(R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PubMed Central. URL: [Link]

- EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. URL: [Link]

-

Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. URL: [Link]

-

Synthesis and application of chiral phosphine ligand a Synthesis of... - ResearchGate. URL: [Link]

-

(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... - ResearchGate. URL: [Link]

-

(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives - ResearchGate. URL: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. URL: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]

- 5. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

Technical Guide: (S)-2-(Diphenylphosphino)-1-phenylethanamine - A Chiral P,N Ligand for Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of (S)-2-(Diphenylphosphino)-1-phenylethanamine, a crucial chiral P,N-bidentate ligand in the field of asymmetric catalysis. The document details its chemical identity, a validated synthesis protocol derived from (S)-phenylglycinol, and its mechanistic role in the highly significant metal-ligand bifunctional catalysis model for asymmetric hydrogenation. A practical case study on the enantioselective reduction of acetophenone is presented, complete with a detailed experimental protocol and expected outcomes. This guide serves as a comprehensive resource for researchers aiming to leverage this ligand's capabilities in synthesizing chiral molecules, particularly optically active alcohols, which are vital intermediates in pharmaceutical and fine chemical industries.

Introduction: The Role of Chiral P,N Ligands in Modern Synthesis

Asymmetric hydrogenation stands as one of the most efficient and atom-economical methods for creating stereogenic centers.[1] The success of this methodology hinges on the design of the chiral ligand that coordinates to the transition metal center, thereby creating a precisely defined chiral environment.[1] While C₂-symmetric diphosphine ligands have historically dominated the field, a growing class of P,N-bidentate ligands, which possess both a soft phosphine donor and a hard amine donor, have emerged as exceptionally effective.

This compound belongs to this important class. Its structure combines a diphenylphosphino group, which acts as a π-accepting ligand to stabilize the metal center, and a primary amine, which plays a crucial, active role in the catalytic cycle. This unique combination enables a "metal-ligand bifunctional" mechanism, leading to high catalytic activity and enantioselectivity in the hydrogenation of polar bonds, particularly ketones. This guide will explore the synthesis, mechanism, and practical application of this versatile ligand.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a reagent's properties are paramount for reproducible and safe experimentation.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| Synonyms | (S)-(-)-1-Phenyl-2-(diphenylphosphino)ethylamine | Supplier Catalogs |

| CAS Number | 110333-85-2 | Fluorochem |

| Molecular Formula | C₂₀H₂₀NP | PubChem |

| Molecular Weight | 305.36 g/mol | PubChem |

| Appearance | White to off-white solid/powder | Supplier Data |

| Chirality | (S)-enantiomer | - |

Structure Diagram

Caption: General workflow for the synthesis of the title ligand.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on the established methodology. [2]Note: Protection of the amine group (e.g., as a Boc carbamate) before tosylation is often performed to prevent N-sulfonylation and improve solubility, followed by deprotection.

Step 1: Tosylation of (S)-2-Amino-2-phenylethanol

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-amino-2-phenylethanol (1.0 eq.).

-

Dissolve the amino alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C. If using DCM, add triethylamine or pyridine (1.2 eq.) as a base.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water. Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

In a separate flame-dried flask under inert atmosphere, prepare lithium diphenylphosphide (LiPPh₂). Dissolve diphenylphosphine (Ph₂PH) (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. A color change (typically to orange/red) indicates the formation of the phosphide anion. Stir for 30 minutes.

-

In another flask, dissolve the tosylated intermediate from Step 1 (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of the tosylated intermediate to the LiPPh₂ solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Quench the reaction carefully by the slow addition of degassed water or saturated NH₄Cl solution at 0 °C.

-

Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate) to yield the final product.

-

Validation: Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy and measure its specific optical rotation to confirm identity, purity, and enantiomeric integrity.

Mechanism of Action in Asymmetric Hydrogenation

The high efficacy of catalysts derived from this compound in ketone hydrogenation is explained by the Noyori metal-ligand bifunctional mechanism . This mechanism posits a cooperative role for both the metal center and the amine ligand in the crucial hydrogen transfer step.

Causality of the Mechanism:

-

H₂ Activation: The catalytic cycle begins with the heterolytic cleavage of molecular hydrogen (H₂) by the Ru(II) complex. This process is facilitated by the presence of a base and forms a ruthenium hydride (Ru-H) species and a protonated amine (N-H⁺) on the ligand.

-

Outer-Sphere Hydrogenation: Unlike mechanisms involving inner-sphere coordination of the ketone to the metal, this pathway proceeds through an "outer-sphere" mechanism. The ketone substrate interacts with the catalyst complex through hydrogen bonding.

-

Concerted Hydride and Proton Transfer: The key enantioselective step involves a concerted, six-membered pericyclic transition state. Simultaneously, the hydride (H⁻) on the ruthenium center is transferred to the electrophilic carbonyl carbon, and a proton (H⁺) from the protonated amine ligand is transferred to the carbonyl oxygen.

-

Stereocontrol: The chirality of the ligand, specifically the stereocenter at the phenylethyl backbone and the steric bulk of the diphenylphosphino group, dictates the facial selectivity of the ketone's approach to the catalyst, leading to the preferential formation of one alcohol enantiomer.

Catalytic Cycle Diagram

Caption: Mechanism for Ru-catalyzed asymmetric ketone hydrogenation.

Application in Asymmetric Synthesis: A Case Study

A primary application of this ligand is the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.

Case Study: Asymmetric Hydrogenation of Acetophenone

The reduction of acetophenone is a benchmark reaction for evaluating the effectiveness of asymmetric hydrogenation catalysts. The resulting (S)-1-phenylethanol is a key chiral building block.

Typical Reaction Performance

| Metal Precursor | Ligand | Substrate/Catalyst Ratio | H₂ Pressure (psi) | Temp (°C) | Solvent | Conversion (%) | ee (%) (Config.) |

| [RuCl₂(PPh₃)₃] | Title Ligand | 1000:1 | 100 | 25 | Isopropanol | >99 | ~95 (S) |

| [Rh(COD)Cl]₂ | Title Ligand | 500:1 | 150 | 30 | Methanol | >99 | ~92 (S) |

| (Data are representative based on typical results for this class of catalyst. Actual results may vary.) | |||||||

| [3] |

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a typical procedure for the in situ generation of the catalyst and subsequent hydrogenation.

-

Catalyst Preparation (In Situ): In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(PPh₃)₃], 0.001 eq.) and this compound (0.0011 eq.) to a vial. Add degassed isopropanol to dissolve the components. Stir for 30 minutes to allow for ligand exchange.

-

Reaction Setup: In a separate glass liner for a high-pressure autoclave, add acetophenone (1.0 eq.).

-

Add the prepared catalyst solution to the glass liner.

-

Add a solution of a base, such as potassium tert-butoxide (t-BuOK) in isopropanol (0.01 eq.). The base is crucial for activating the catalyst.

-

Seal the autoclave. Purge the system three times with N₂ gas, followed by three purges with H₂ gas.

-

Pressurize the reactor to the desired H₂ pressure (e.g., 100 psi).

-

Stir the reaction mixture at the set temperature (e.g., 25 °C) for the required time (typically 4-24 hours).

-

Work-up and Analysis: After the reaction, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Validation: Determine the conversion by ¹H NMR or Gas Chromatography (GC) analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis, comparing the product to racemic and authentic chiral standards.

Safety and Handling

As with all organophosphorus compounds and high-pressure reactions, strict adherence to safety protocols is mandatory.

-

Hazards: this compound is expected to cause skin and serious eye irritation and may cause respiratory irritation. [2]Organophosphine compounds are often air-sensitive and can be oxidized.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the solid ligand in an inert atmosphere (glovebox or under a stream of N₂/Ar) to prevent oxidation. [4]Avoid inhalation of dust and avoid contact with skin and eyes. [4][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4]For long-term stability, store under an inert atmosphere and consider refrigeration.

-

Incompatibilities: Incompatible with strong oxidizing agents. [4]

Conclusion

This compound is a highly effective and synthetically accessible chiral P,N-ligand. Its utility is rooted in its ability to facilitate a metal-ligand bifunctional catalytic cycle, enabling the highly efficient and enantioselective hydrogenation of ketones. The straightforward synthesis from (S)-phenylglycinol and the robust performance in asymmetric catalysis make it a valuable tool for academic and industrial chemists engaged in the synthesis of high-value chiral intermediates. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this ligand in the laboratory.

References

- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.

-

MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 29(1). Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: (2-(Diphenylphosphino)phenyl)methanamine. Retrieved from [Link]

- Google Patents. (2011). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

Perez, M., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 10(9), 1063. Retrieved from [Link]

- IUPAC. (1976). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation reactions. Pure and Applied Chemistry, 46(2-4), 403-413.

-

Feng, X., et al. (2016). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. ACS Catalysis, 6(10), 6529-6534. Retrieved from [Link]

-

Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

- Bhattacharyya, P., et al. (1993). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (16), 2393-2400.

-

Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 74(9), 854-866. Retrieved from [Link]

-

Panda, N., & Shaikh, M. M. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Chemical Society Reviews, 45(3), 689-712. Retrieved from [Link]

-

Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry, 70(26), 10439-10449. Retrieved from [Link]

-

de Vries, J. G., & Minnaard, A. J. (2009). Scalable Protocols for the Syntheses of Phosphoramidite (Feringa) Ligands. Organic Syntheses, 86, 332-342. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]

- 4. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure and Application of (S)-2-(Diphenylphosphino)-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Diphenylphosphino)-1-phenylethanamine , a prominent member of the chiral phosphine ligand family, stands as a critical tool in the field of asymmetric catalysis. Its unique structural architecture, featuring both a stereogenic center and a phosphine moiety, allows for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. This guide provides a comprehensive technical overview of its structure, synthesis, and catalytic applications, grounded in established scientific principles and experimental data.

Molecular Architecture and Physicochemical Properties

This compound, often referred to as a P,N-ligand, possesses a distinct molecular framework that dictates its function as a chiral inductor in catalysis. The molecule integrates a diphenylphosphino group, which serves as a soft Lewis basic site for metal coordination, and a primary amine on a chiral phenylethyl backbone.

Key Structural Features:

-

Chiral Center: The stereogenic carbon atom at the C1 position of the phenylethylamine backbone, in the (S)-configuration, is the primary source of chirality. This well-defined three-dimensional arrangement is crucial for inducing enantioselectivity in catalytic reactions.

-

Phosphine Group: The diphenylphosphino group (-PPh₂) at the C2 position is the key coordinating moiety. The phosphorus atom's lone pair of electrons readily forms coordinate bonds with transition metals, such as rhodium, ruthenium, and palladium, which are commonly employed in catalysis.

-

Amine Group: The primary amine (-NH₂) at the C1 position can also participate in coordination or act as a Brønsted base, influencing the electronic and steric environment of the catalytic center.

-

Phenyl Groups: The phenyl rings on both the phosphine and the ethylamine fragments contribute to the steric bulk of the ligand, which plays a significant role in controlling the approach of substrates to the metal center.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₂₀NP |

| Molecular Weight | 305.35 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Boiling Point | 445.3±38.0 °C (Predicted)[1] |

| pKa | 8.38±0.10 (Predicted)[1] |

| Sensitivity | Air Sensitive[1] |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical process to ensure its efficacy as a chiral ligand. A common and effective strategy involves a multi-step sequence starting from a readily available chiral precursor, (S)-1-phenylethylamine.[2][3][4]

Experimental Protocol: A Representative Synthesis

This protocol outlines a general and reliable method for the laboratory-scale synthesis.

Step 1: Synthesis of (S)-N-(1-Phenylethyl)formamide

-

To a solution of (S)-1-phenylethylamine in a suitable solvent (e.g., toluene), slowly add ethyl formate at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield (S)-N-(1-phenylethyl)formamide.

Step 2: Reduction to (S)-N-Methyl-1-phenylethylamine

-

In an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Slowly add a solution of (S)-N-(1-phenylethyl)formamide in the same solvent to the suspension, maintaining a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Cool the reaction and carefully quench the excess reducing agent with a sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic layers and remove the solvent to obtain (S)-N-methyl-1-phenylethylamine.

Step 3: Synthesis of this compound

-

Prepare a solution of (S)-N-methyl-1-phenylethylamine in an appropriate solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the amine.

-

To the resulting lithium amide, add a solution of chlorodiphenylphosphine (ClPPh₂) in the same solvent.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Structural Analysis: Spectroscopic and Crystallographic Insights

A thorough understanding of the three-dimensional structure of this compound and its metal complexes is paramount for rationalizing its catalytic behavior.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl groups, the methine and methylene protons of the ethylamine backbone, and the amine proton. The coupling patterns and chemical shifts are essential for confirming the molecular structure.

-

¹³C NMR: The carbon NMR spectrum displays distinct resonances for each carbon atom in the molecule, including the chiral center and the carbons of the phenyl rings.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphine ligands and their metal complexes. This compound exhibits a single resonance in the ³¹P NMR spectrum.[5][6][7][8] Upon coordination to a metal center, this signal will shift, providing information about the electronic environment of the phosphorus atom and the formation of the complex.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and the P-C and C-H vibrations of the phenyl and alkyl groups.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[9][10][11][12][13] For metal complexes of this compound, X-ray crystallography can elucidate the coordination geometry around the metal center, the bite angle of the ligand, and the spatial arrangement of the phenyl groups, all of which are critical for understanding the mechanism of stereoselection.

Applications in Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to create a well-defined chiral environment around the metal center enables the highly enantioselective synthesis of a wide range of valuable molecules.

Asymmetric Hydrogenation

One of the most significant applications is in the asymmetric hydrogenation of prochiral olefins and ketones.[14] Rhodium and Ruthenium complexes of this ligand have proven to be highly effective catalysts for these transformations.

Example: Asymmetric Hydrogenation of an Enamide

In the rhodium-catalyzed asymmetric hydrogenation of enamides, complexes of chiral phosphine ligands like this compound can achieve high enantioselectivities, producing chiral amides that are valuable building blocks for pharmaceuticals.[14]

| Substrate | Product | Catalyst | Solvent | H₂ Pressure | Temp (°C) | ee (%) | Yield (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (S)-N-Acetylphenylalanine methyl ester | [Rh(COD)(S)-ligand)]BF₄ | Methanol | 1 atm | 25 | >95 | >99 | [14] |

| Itaconic acid | (S)-Methylsuccinic acid | [Rh(COD)(S)-ligand)]BF₄ | Methanol | 1 atm | 25 | >95 | >99 | General result for similar ligands |

Catalytic Mechanism: The Dihydride Pathway in Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral phosphine ligands is generally accepted to proceed through a dihydride pathway.[15]

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Explanation of the Catalytic Cycle:

-

Catalyst Activation: The catalyst precursor, typically a rhodium complex with the chiral ligand (L*) and weakly coordinating solvent molecules (S), becomes catalytically active upon solvent dissociation.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species. This is a key step where the oxidation state of rhodium changes from +1 to +3.

-

Substrate Coordination: The prochiral substrate coordinates to the rhodium dihydride complex. The chirality of the ligand dictates the preferred binding face of the substrate.

-

Migratory Insertion: One of the hydride ligands migrates to one of the carbons of the double bond of the substrate, forming a rhodium-alkyl intermediate. This step determines the stereochemistry of the final product.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the saturated product and regenerating the active catalyst.

The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product. The steric and electronic properties of the this compound ligand play a crucial role in favoring one transition state over the other.

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is also classified as a hazardous substance.

Hazard Identification: [16][17][18][19]

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)

Recommended Handling Procedures: [16][17]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a powerful and versatile chiral ligand that has significantly contributed to the advancement of asymmetric catalysis. Its well-defined structure, coupled with its efficient synthesis and broad applicability, makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its molecular architecture, reactivity, and catalytic mechanisms will continue to drive innovation in the enantioselective synthesis of complex molecules, particularly in the development of new pharmaceuticals.

References

- Chen, W., et al. (2022).

-

Angene Chemical. (2025). Safety Data Sheet: (2-(Diphenylphosphino)phenyl)methanamine. Retrieved from [Link]

- Wiley-VCH. (2007).

- Chemicals. (2023).

- Feringa, B. L., et al. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses.

- Gridnev, I. D., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.

-

The Schreiner Research Group at RMC. X-ray Structures. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols: Synthesis and Utilization of Metal Complexes with (2-(Diphenylphosphino)phenyl)methanamine.

- Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.

- Imamoto, T., & Sugita, K. (2012). Rhodium(I)

- Raynal, M., et al. (2019). Asymmetric rhodium‐catalyzed hydrogenation catalyzed by a S&S‐type helical poly‐(IC).

- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

- ResearchGate. (2021). X-ray crystal structure of 1.

- Mika, L. T., et al. (2012).

- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.

-

MDPI Books. (2023). Crystal Structures of Metal Complexes. Retrieved from [Link]

- MDPI. (2022). Crystal Structures of Metal Complexes.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.

- Kolodiazhnyi, O. I., et al. (2007).

- Hulst, R., de Vries, N. K., & Feringa, B. L. (1994). α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric excess of chiral alcohols, amines and thiols by means of 31P NMR. Tetrahedron: Asymmetry.

- Magritek. SPHOS - A molecule containing 1H, 13C and 31P nuclei.

- Mita, T., et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland).

- Grala, A., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules.

-

Barron Research Group. draft 1. Retrieved from [Link]

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.

Sources

- 1. (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97% | 1103533-85-2 [chemicalbook.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. magritek.com [magritek.com]

- 8. barron.rice.edu [barron.rice.edu]

- 9. schreinerlabrmc.org [schreinerlabrmc.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi-res.com [mdpi-res.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.ca [fishersci.ca]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. chemicals.basf.com [chemicals.basf.com]

An In-Depth Technical Guide to the Physical Properties of (S)-2-(Diphenylphosphino)-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-(Diphenylphosphino)-1-phenylethanamine, a chiral aminophosphine ligand, stands as a significant molecule in the field of asymmetric catalysis. Its unique structural framework, featuring both a stereogenic center and a phosphine moiety, makes it a valuable asset in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the physical properties of this important chiral ligand. The information presented herein is curated to support its effective application and to provide a thorough understanding of its fundamental characteristics.

Chemical Identity and Core Physical Attributes

This compound is identified by the CAS Number 1103533-85-2 . It is a white solid at room temperature and is noted to be air-sensitive, a common characteristic of phosphine-containing compounds which necessitates careful handling under inert atmosphere to prevent oxidation.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀NP | [1] |

| Molecular Weight | 305.35 g/mol | [1] |

| Appearance | White solid | [1][2] |

| CAS Number | 1103533-85-2 | [1][2] |

| Predicted Boiling Point | 445.3 ± 38.0 °C | [1] |

| Predicted pKa | 8.38 ± 0.10 | [1] |

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely heavily on a suite of spectroscopic techniques. Below is a summary of the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of this chiral ligand, with ¹H, ¹³C, and ³¹P NMR providing detailed insights into its molecular framework.

-

¹H NMR: The proton NMR spectrum is expected to be complex, exhibiting signals corresponding to the aromatic protons of the two phenyl groups on the phosphorus atom and the phenyl group on the ethylamine backbone. Distinct signals for the methine (CH) and methylene (CH₂) protons of the ethylamine fragment would also be present, with their coupling patterns providing valuable information about their connectivity. The amine (NH₂) protons may appear as a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will show a series of resonances for the aromatic carbons, with the carbons directly bonded to phosphorus exhibiting coupling (J-coupling). The aliphatic carbons of the ethylamine backbone will also be present at higher field.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing phosphine ligands. For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicative of the primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

P-Ph stretching: Vibrations associated with the phosphorus-phenyl bonds are also expected, though they can be more complex to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (305.35). The fragmentation pattern would likely involve cleavage of the C-C and C-P bonds, leading to characteristic fragment ions.

Chirality and Optical Activity

As a chiral molecule, the stereochemical purity of this compound is paramount for its application in asymmetric synthesis. This is quantified by its specific optical rotation.

Specific Optical Rotation ([α])

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and for its purification. Based on its structure, which contains both nonpolar aromatic rings and a polar amine group, the following solubility characteristics can be anticipated:

-

Good Solubility: In common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.

-

Limited Solubility: In highly polar solvents like water and lower alcohols (e.g., methanol, ethanol).

-

Insolubility: In nonpolar aliphatic hydrocarbons.

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of the data, standardized experimental protocols are essential for determining the physical properties of this compound.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range suggests a high degree of purity.

Caption: Workflow for accurate melting point determination.

Specific Optical Rotation Measurement

This procedure quantifies the chiroptical properties of the compound.

Caption: Standard procedure for measuring specific optical rotation.

Handling and Storage

Given its air-sensitive nature, this compound should be handled and stored under an inert atmosphere, such as nitrogen or argon.[1][2] Storage in a cool, dry place is recommended to maintain its integrity and prevent degradation.

References

-

Bhattacharyya, P., Sheppard, R. N., Slawin, A. M. Z., Williams, D. J., & Woollins, J. D. (1993). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (15), 2393-2400. [Link]

-

PubChem. (R)-2-(Diphenylphosphino)-1-phenylethanamine. [Link]

-

Amanote Research. (PDF) Synthesis and Spectroscopic Characterization of Some. [Link]

-

Advanced ChemBlocks. (S)-2-Diphenylphosphino-1-phenylethylamine 95%. [Link]

-

Bhattacharyya, P., et al. "Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II)." Journal of the Chemical Society, Dalton Transactions 15 (1993): 2393-2400. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. [Link]

-

National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

-

NIST. 1,2-Diphenylethylamine. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of (S)-2-(Diphenylphosphino)-1-phenylethanamine

Executive Summary

(S)-2-(Diphenylphosphino)-1-phenylethanamine is a prominent member of the chiral P,N-bidentate ligand class, instrumental in the field of asymmetric catalysis. Its unique architecture, featuring a chiral backbone derived from (S)-1-phenylethylamine, a soft phosphine donor, and a hard amine donor, enables the formation of highly efficient and stereoselective transition metal catalysts. This guide elucidates the core mechanism by which this ligand operates, focusing on its most significant application: rhodium-catalyzed asymmetric hydrogenation. We will dissect the catalytic cycle, explore the origins of enantioselectivity, and provide practical experimental context to offer a comprehensive understanding of its function and application in modern synthetic chemistry.

Ligand Architecture and Core Principles

This compound is a chiral ligand that masterfully combines several key structural elements to exert stereochemical control during a catalytic reaction. Its structure is founded on an (S)-1-phenylethylamine backbone, which imparts a rigid and predictable chiral environment.

The ligand possesses two distinct donor atoms for metal coordination:

-

A soft phosphine group (-PPh₂): The phosphorus atom, with its available lone pair and π-accepting orbitals, forms a strong, covalent bond with soft transition metals like rhodium(I).

-

A hard amine group (-NH₂): The nitrogen atom acts as a hard Lewis base, forming a dative bond with the metal center.

This combination of a "hard" nitrogen and "soft" phosphorus donor is a defining feature of P,N-ligands.[1] This "hemilabile" character is crucial, as it allows the ligand to stabilize the metal center in various oxidation states throughout the catalytic cycle.[1][2] The phosphorus atom ensures strong binding to maintain the integrity of the chiral complex, while the nitrogen-metal bond can be more flexible, potentially dissociating and re-coordinating to facilitate substrate binding and product release.

Figure 1: Structure of this compound.

Mechanism of Action in Rhodium-Catalyzed Asymmetric Hydrogenation

The primary application of this ligand is in the asymmetric hydrogenation of prochiral olefins, a cornerstone reaction in the synthesis of chiral molecules.[3] The generally accepted mechanism for rhodium-diphosphine catalysts, known as the "unsaturated pathway," provides a robust framework for understanding its action.[1][4]

The catalytic cycle proceeds through several discrete, well-characterized steps:

-

Catalyst Activation: The process begins with an in situ reaction between the P,N-ligand and a rhodium precatalyst, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene). The COD ligands are displaced by the chiral P,N-ligand and weakly coordinating solvent molecules (S) to generate the active catalyst, [Rh(P,N)(S)₂]⁺ .

-

Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center via its C=C double bond, displacing the solvent molecules. This forms a key intermediate: the catalyst-substrate adduct. Due to the chiral nature of the ligand, two diastereomeric adducts can be formed, a crucial point for understanding the origin of selectivity.

-

Oxidative Addition (Rate-Determining Step): Molecular hydrogen (H₂) adds to the Rh(I) center. This is an oxidative addition process where the rhodium is oxidized from the +1 to the +3 state, and the H-H bond is cleaved to form a Rh(III)-dihydride species. This step is typically the slowest and therefore the rate-determining step of the entire cycle.

-

Migratory Insertion: One of the hydride ligands on the rhodium atom is transferred to one of the olefinic carbons. This migratory insertion step forms a rhodium-alkyl (Rh-C) bond and establishes the first of the two new C-H bonds, creating the product's stereocenter. The facial selectivity of this hydride transfer is strictly governed by the chiral environment of the ligand.

-

Reductive Elimination: The second hydride ligand is transferred to the carbon atom now bonded to the rhodium. This step forms the final C-H bond, releasing the saturated, chiral product from the coordination sphere of the metal. This reductive elimination regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle.

Figure 2: Generalized catalytic cycle for Rh-P,N catalyzed asymmetric hydrogenation.

The Origin of Enantioselectivity

The remarkable ability of the this compound-Rh complex to produce one enantiomer of a product over the other stems from the precise three-dimensional arrangement of the ligand around the metal center.

-

Steric Control: The bulky phenyl groups on both the phosphine and the ethylamine backbone create a rigid and sterically demanding chiral pocket. When the flat, prochiral olefin substrate approaches the rhodium catalyst, it can bind from one of two faces (Re or Si). One of these binding modes will inevitably lead to significant steric repulsion with the ligand's phenyl groups. Consequently, the substrate preferentially coordinates in the orientation that minimizes these steric clashes, effectively "locking" it into a specific conformation.

-

Electronic and Secondary Interactions: Beyond simple sterics, enantioselectivity can be enhanced by secondary interactions. For substrates containing functional groups like amides or carboxylic acids, electrostatic interactions or hydrogen bonding can occur between the substrate and the ligand's amine group.[5] These interactions provide an additional anchoring point, further solidifying the preferred substrate-catalyst geometry and amplifying the energy difference between the two competing reaction pathways.

-

Kinetic vs. Thermodynamic Control: It is critical to understand that the final enantiomeric excess (ee) is a result of kinetics, not thermodynamics. Two diastereomeric catalyst-substrate adducts are formed in equilibrium. While one diastereomer (the "major" one) may be more stable and present in higher concentration, the other (the "minor" one) may react much faster with hydrogen. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of the transition states leading to them. Often, the minor, less stable adduct is the one that proceeds through the lower-energy transition state for hydrogenation, ultimately yielding the major product enantiomer.[1] The main factor driving high enantioselectivity is the large energy difference between the diastereomeric transition states, which is dictated by the ligand's structure.[2]

Representative Experimental Workflow

The practical application of this compound in a laboratory setting follows a well-established protocol for homogeneous hydrogenation. The following outlines a generalized workflow.

Figure 3: Standard experimental workflow for asymmetric hydrogenation.

Detailed Protocol Steps:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), the rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the this compound ligand (e.g., 1.1 mol%) are dissolved in a degassed, anhydrous solvent (e.g., methanol or dichloromethane). The solution is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: The prochiral substrate (1.0 eq) is dissolved in the same solvent and charged into a high-pressure autoclave equipped with a magnetic stir bar. The pre-formed catalyst solution is then transferred to the autoclave.

-

Hydrogenation: The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged several times with hydrogen gas to remove all oxygen. It is then pressurized to the desired level (e.g., 3-50 atm H₂) and stirred vigorously at a controlled temperature (e.g., room temperature) for 12-24 hours or until hydrogen uptake ceases.

-

Workup and Analysis: After the reaction is complete, the autoclave is cooled and the hydrogen pressure is carefully vented. The solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel chromatography. The final yield is determined, and the enantiomeric excess is measured by a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[6]

Performance Data

The efficacy of chiral P,N-ligands like this compound is demonstrated by their ability to achieve high levels of stereoselectivity across a range of substrates. The table below summarizes representative data for rhodium-catalyzed asymmetric hydrogenations using similar chiral phosphine ligands.

| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Methyl (Z)-α-acetamidocinnamate | Rh(I)-BisP | MeOH | 3 | Quantitative | >99% | [6] |

| (Z)-α-acetamidocinnamic acid | Rh(I)-P,N Ligand | MeOH | - | High | >95% | [5] |

| 1-Aryl Enamides | Rh(I)-BisP | MeOH | 3 | Quantitative | up to 99% | [6] |

| 1,1-Diaryl Alkenes | Rh(I)-DuanPhos | - | - | High | up to 99% | [3] |

| β-Dehydroamino Acid Esters | Rh(I)-TangPhos | - | - | High | >99% | [7] |

Note: This table aggregates data for high-performing chiral phosphine ligands in Rh-catalyzed hydrogenations to illustrate typical performance benchmarks.

Conclusion

The mechanism of action of this compound in asymmetric catalysis is a sophisticated interplay of electronic and steric effects, orchestrated by its unique P,N-bidentate and chiral structure. By forming a rigid, stereochemically defined coordination sphere around a rhodium center, it guides an incoming prochiral substrate into a preferred orientation. This geometric constraint is maintained throughout the key steps of the catalytic cycle—oxidative addition, migratory insertion, and reductive elimination—ultimately leading to the formation of one product enantiomer with high fidelity. The principles outlined in this guide not only explain the function of this specific ligand but also provide a foundational understanding for the rational design of next-generation catalysts for asymmetric synthesis.

References

- Dynamic Coordination Modulation Governs Enantioselectivity in Rhodium-Catalyzed Hydrogenation with Mono- and Bident

- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository.

- Phosphine-phosphite ligands: Chelate ring size vs. activity and enantioselectivity relationships in asymmetric hydrogenation. (n.d.).

- Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. (2019).

- Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. (2025).

- Scope of Asymmetric C

- Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. (2002). PubMed.

- Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. (n.d.).

- Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. (n.d.). Journal of the American Chemical Society.

- Rhodium(I)

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

The Art of Asymmetry: An In-depth Technical Guide to the Synthesis of Chiral Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphine ligands are the unsung heroes in the world of asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Their unique ability to form stable, stereochemically-defined complexes with transition metals allows for the synthesis of enantiomerically pure compounds with unparalleled efficiency and selectivity. This guide provides a deep dive into the synthesis of these pivotal molecules, moving beyond a mere recitation of steps to explain the underlying principles and practical considerations that govern success in the laboratory. We will explore the synthesis of three major classes of chiral phosphine ligands: the atropisomeric biaryl phosphines, exemplified by BINAP; the ferrocene-based ligands, represented by Josiphos; and the P-chiral phosphines, with a focus on MeO-BIPHEP. This document is designed to be a field-proven resource, offering not only detailed, step-by-step protocols but also insights into the causality behind experimental choices and the self-validating systems that ensure scientific integrity.

Introduction: The Power of Chirality in Catalysis

The concept of chirality is central to the life sciences; the biological activity of many pharmaceuticals, agrochemicals, and natural products is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance.

Transition metal-catalyzed asymmetric synthesis has emerged as one of the most powerful tools for achieving this goal.[1][2] At the heart of this technology lies the chiral ligand, a molecule that coordinates to the metal center and creates a chiral environment, thereby directing the stereochemical outcome of the reaction.[3] Among the diverse array of chiral ligands developed, phosphines have proven to be exceptionally versatile and effective due to their strong coordination to transition metals and the tunability of their steric and electronic properties.[4]

This guide will focus on the practical synthesis of three classes of chiral phosphine ligands that have had a profound impact on asymmetric catalysis. We will delve into the nuances of their preparation, from the selection of starting materials to the critical purification steps, providing the reader with a comprehensive understanding of how to bring these powerful tools to life in their own research.

Foundational Principles and Synthetic Strategies

The synthesis of chiral phosphine ligands is not without its challenges. Many are sensitive to air and moisture, requiring specialized handling techniques to prevent oxidation of the phosphorus(III) center.[5] Furthermore, achieving high enantiopurity often necessitates meticulous optimization of reaction conditions and purification methods. Several key strategies have been developed to address these challenges and provide reliable access to these valuable compounds.

The Phosphine-Borane Protection Strategy

A significant breakthrough in the synthesis of P-chiral phosphines was the introduction of the phosphine-borane protection strategy.[1][6] Trivalent phosphines are susceptible to oxidation, which can complicate their synthesis and handling. By forming a complex with borane (BH₃), the lone pair of electrons on the phosphorus atom is protected, rendering the phosphine-borane adduct air-stable and amenable to a wide range of chemical transformations.[7] This protection allows for the construction of the chiral backbone and subsequent manipulations without the risk of unwanted side reactions at the phosphorus center. The borane group can then be cleanly removed under mild conditions, typically by reaction with an amine like DABCO or diethylamine, to afford the free phosphine with retention of configuration.[6]

Resolution of Racemates vs. Asymmetric Synthesis

Historically, many chiral ligands were first accessed through the resolution of a racemic mixture. This classical approach involves reacting the racemic ligand with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods such as fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Modern synthetic chemistry increasingly favors asymmetric synthesis, where the desired enantiomer is generated directly from an achiral or prochiral precursor using a chiral catalyst or auxiliary. This approach is more atom-economical and can, in principle, provide the target molecule in up to 100% yield and high enantiomeric excess. The syntheses of BINAP, Josiphos, and MeO-BIPHEP all rely on principles of asymmetric synthesis or the use of enantiopure starting materials derived from resolution.

Synthesis of Atropisomeric Biaryl Phosphines: The BINAP Family

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a quintessential example of an atropisomeric chiral ligand.[8] Its chirality arises from the restricted rotation around the C1-C1' bond of the binaphthyl backbone. The two enantiomers, (R)- and (S)-BINAP, have found widespread application in a vast number of asymmetric transformations.[8] The synthesis of BINAP typically starts from 1,1'-bi-2-naphthol (BINOL), which is commercially available in both racemic and enantiopuer forms.

Synthesis of (R)-BINAP

The synthesis of enantiopure BINAP is a multi-step process that hinges on the resolution of racemic BINOL or the use of enantiopure BINOL as the starting material. A common and efficient route involves the conversion of enantiopure BINOL to the corresponding bis(triflate), followed by a nickel-catalyzed phosphination.[3]

Workflow for the Synthesis of (R)-BINAP from (R)-BINOL

Caption: Synthetic workflow for (R)-(S)-Josiphos.

Experimental Protocol: Synthesis of (R)-(S)-Josiphos

Part A: Synthesis of (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldimethylamine ((R,S)-PPFA) [1]

-

To a solution of (R)-Ugi's amine (5.14 g, 20 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 15 mL, 24 mmol) dropwise.

-

Stir the resulting orange solution at room temperature for 2 hours.

-

Cool the mixture to -78 °C and add chlorodiphenylphosphine (4.4 mL, 24 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford (R,S)-PPFA as a yellow-orange solid.

Part B: Synthesis of (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine ((R)-(S)-Josiphos) [1]

-

A solution of (R,S)-PPFA (4.41 g, 10 mmol) and dicyclohexylphosphine (2.16 g, 11 mmol) in acetic acid (30 mL) is heated at reflux under an inert atmosphere for 8 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated NaOH solution to neutralize the acetic acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product is an air-sensitive oil. Purification can be achieved by careful column chromatography on deoxygenated silica gel under an inert atmosphere. Alternatively, the crude ligand can be converted to its air-stable copper(I) bromide complex by treatment with [CuBr(SMe₂)] in dichloromethane, purified by chromatography, and the free ligand can be liberated by treatment with a cyanide resin. [9] Table 2: Summary of (R)-(S)-Josiphos Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | (R)-Ugi's Amine | n-BuLi, ClPPh₂ | Diethyl Ether | -78 to RT | 12 | ~85 |

| B | (R,S)-PPFA, Cy₂PH | Acetic Acid | Acetic Acid | Reflux | 8 | ~90 |

Synthesis of Atropisomeric Biaryl Diphosphines: The P-Phos Family

The P-Phos family of ligands, such as MeO-BIPHEP, are atropisomeric biaryl diphosphines that have demonstrated excellent performance in a variety of asymmetric catalytic reactions. [10]Their synthesis often involves an Ullmann coupling to construct the biaryl backbone, followed by phosphination.

Synthesis of (S)-MeO-BIPHEP

The synthesis of (S)-MeO-BIPHEP starts from enantiopure 6,6'-dimethoxy-2,2'-biphenyldiol, which can be prepared via resolution of the racemic diol. This diol is then converted to the corresponding bis(triflate), which undergoes a nickel-catalyzed phosphination similar to the synthesis of BINAP.

Workflow for the Synthesis of (S)-MeO-BIPHEP

Caption: Synthetic workflow for (S)-MeO-BIPHEP.

Experimental Protocol: Synthesis of (S)-MeO-BIPHEP

Part A: Synthesis of (S)-6,6'-dimethoxy-2,2'-biphenyldiyl bis(trifluoromethanesulfonate)

-

Following a similar procedure to the synthesis of BINAP ditriflate, react (S)-6,6'-dimethoxy-2,2'-biphenyldiol with trifluoromethanesulfonic anhydride in the presence of pyridine in dichloromethane at 0 °C to room temperature.

-

Work up the reaction as previously described to afford the crude bis(triflate).

-

Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Part B: Synthesis of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) ((S)-MeO-BIPHEP)

-

In a procedure analogous to the synthesis of BINAP, react (S)-6,6'-dimethoxy-2,2'-biphenyldiyl bis(trifluoromethanesulfonate) with diphenylphosphine in the presence of a nickel catalyst (e.g., NiCl₂(dppe)) and a base (e.g., DABCO) in an anhydrous, degassed solvent such as DMF.

-

Heat the reaction mixture under an inert atmosphere until completion.

-

After cooling, isolate the crude product by filtration.

-

Purify the crude (S)-MeO-BIPHEP by recrystallization from a solvent such as ethanol to yield the pure product as a white solid.

Table 3: Summary of (S)-MeO-BIPHEP Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | (S)-6,6'-dimethoxy-2,2'-biphenyldiol | Tf₂O, Pyridine | CH₂Cl₂ | 0 to RT | 12 | High |

| B | (S)-MeO-BIPHEP bis(triflate), Ph₂PH | NiCl₂(dppe), DABCO | DMF | 100-120 | 24-48 | Moderate to Good |

Handling and Purification of Air-Sensitive Phosphine Ligands

The successful synthesis of chiral phosphine ligands is critically dependent on the ability to handle these often air-sensitive compounds without decomposition. [11]Rigorous exclusion of oxygen and moisture is essential throughout the synthesis, and particularly during purification and storage.

Schlenk Line Techniques

A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds under an inert atmosphere (typically nitrogen or argon). [12]Key operations such as solvent transfer, filtration, and reaction setup can be performed using specialized glassware.

Inert Atmosphere Filtration using a Schlenk Filter Funnel:

-

Assemble the Schlenk filter funnel and receiving flask, and dry thoroughly in an oven.

-

Attach the assembly to the Schlenk line and evacuate and backfill with inert gas three times.

-

Under a positive pressure of inert gas, transfer the solution containing the product and any solid impurities to the filter funnel via a cannula.

-

Apply a gentle vacuum to the receiving flask to draw the filtrate through the frit, leaving the solid behind.

-

Wash the solid with a small amount of degassed solvent, if necessary.

-

The purified solution in the receiving flask can then be used directly or the solvent can be removed under vacuum to isolate the solid product.

Glovebox Techniques

For manipulations that are difficult to perform on a Schlenk line, such as weighing solids or preparing samples for analysis, a glovebox provides a controlled inert atmosphere environment. [13] Purification by Column Chromatography in a Glovebox:

-

All materials, including silica gel, solvents, and chromatography columns, must be brought into the glovebox and degassed. Silica gel should be dried in a vacuum oven before being brought into the glovebox.

-

Pack the column with a slurry of silica gel in the chosen eluent inside the glovebox.

-

Carefully load the crude product onto the top of the column.

-

Elute the column with the appropriate solvent system, collecting fractions in separate vials.

-